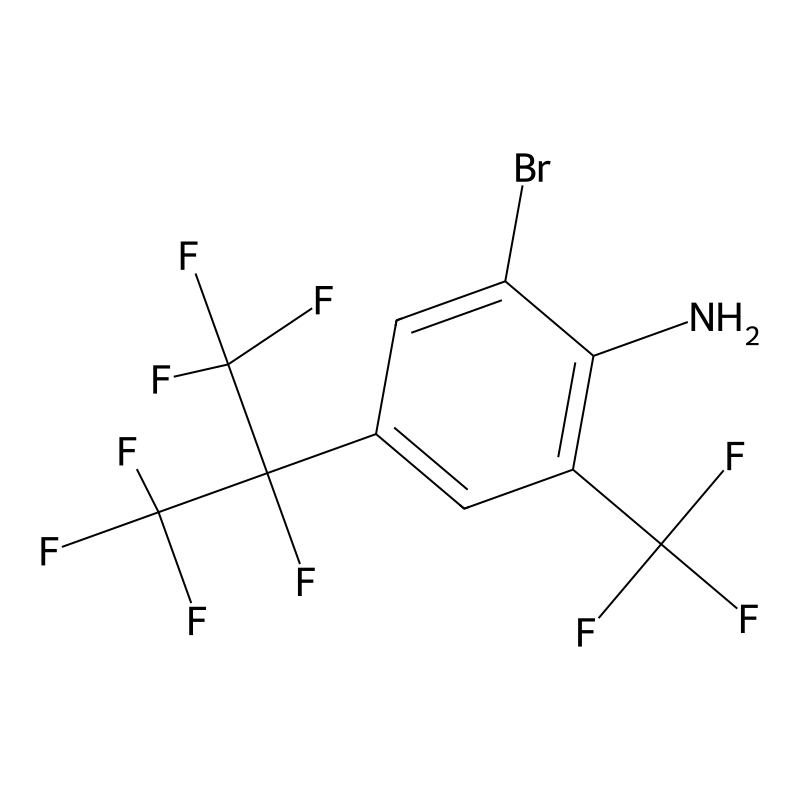2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline is an organic compound with the molecular formula C10H4BrF10N and a molecular weight of 408.03 g/mol. It is classified as a perfluoroalkyl aromatic amine, a subset of compounds known for their unique chemical properties and potential applications in various fields, including materials science and pharmaceuticals . The compound features a complex structure that includes bromine, trifluoromethyl, and perfluoropropyl groups, contributing to its chemical reactivity and stability under various conditions.
Synthesis of 2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline can be achieved through several methods, including:
- Electrophilic Aromatic Substitution: This method involves introducing the bromine and trifluoromethyl groups onto a suitable aromatic precursor.
- Nucleophilic Substitution: Utilizing nucleophiles to replace bromine in existing derivatives can create variations of this compound.
- Fluorination Reactions: Specific fluorination techniques can introduce perfluoropropyl groups into the aromatic ring.
These methods require careful control of reaction conditions to ensure high yields and purity of the final product.
The unique properties of 2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline suggest potential applications in:
- Materials Science: As a component in advanced materials due to its thermal stability and chemical resistance.
- Pharmaceuticals: Investigated for potential use in drug development due to its structural characteristics that may influence biological activity.
- Environmental Studies: As a marker for studying perfluoroalkyl substances in environmental samples.
Several compounds share structural similarities with 2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline. A comparison with these compounds highlights its unique features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Bromo-6-(trifluoromethyl)aniline | C7H5BrF3N | Lacks perfluoroalkyl group; simpler structure |
| Perfluorohexane | C6F14 | Fully fluorinated; lacks amine functionality |
| Broflanilide | C14H12ClF3N | Insecticide; different functional groups |
These comparisons illustrate that while 2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline shares some characteristics with other compounds, its specific combination of bromine, trifluoromethyl, and perfluoroalkyl groups sets it apart, particularly in terms of potential applications and reactivity profiles .
Visible-Light-Induced Bromo-Perfluoroalkylation with Organic Photocatalysts
The development of metal-free photocatalytic systems has revolutionized the simultaneous introduction of bromine and perfluoroalkyl groups into organic frameworks. A landmark study demonstrated that 10-phenylphenothiazine (PTH) serves as an effective organic photoredox catalyst for the bromo-perfluoroalkylation of unactivated olefins under visible light irradiation [1]. This redox-neutral reaction utilizes stoichiometric amounts of olefins and perfluoroalkyl bromides, achieving 100% atom economy. The mechanism proceeds via a radical cascade:
- Photoexcitation of PTH generates a strongly reducing excited state (PTH–E = +1.3 V vs SCE).
- Single-electron transfer (SET) from PTH to perfluoroalkyl bromide (RF–Br) yields a perfluoroalkyl radical (RF- ) and bromide anion.
- Radical addition to the olefin forms a carbon-centered radical, which abstracts bromine from a second equivalent of RF–Br.
This method tolerates diverse olefins, including styrenes and aliphatic substrates, with yields ranging from 65–92% [1]. The resulting bromo-perfluoroalkylated intermediates serve as precursors for synthesizing target anilines through subsequent aromatic amination and functional group interconversions.
Table 1: Substrate scope for PTH-catalyzed bromo-perfluoroalkylation [1]
| Olefin Substrate | Perfluoroalkyl Bromide | Yield (%) |
|---|---|---|
| Styrene | C3F7Br | 88 |
| 4-Vinyltoluene | CF3Br | 92 |
| 1-Hexene | C4F9Br | 65 |
Eosin Y-Mediated Radical Generation for Aniline Functionalization
Eosin Y, a cost-effective xanthene dye, enables radical-based perfluoroalkylation of aniline derivatives under visible light. The process involves a reductive quenching cycle where photoexcited eosin Y (Eosin Y) abstracts an electron from sacrificial donors (e.g., Na2S2O3), generating a radical anion (Eosin Y- −) that reduces perfluoroalkyl halides (RF–X) [4].
Key features of this methodology:
- Dual Functionalization: Concomitant introduction of perfluoroalkyl and hydroxyl/hydrogen groups on styrenic substrates, providing access to β-perfluoroalkyl aniline precursors [4].
- Wavelength Selectivity: Red light (λ = 630 nm) specifically activates the eosin Y catalyst, minimizing competing side reactions.
- Substrate Compatibility: Electron-deficient anilines undergo selective para-substitution due to radical stabilization effects, with yields up to 85% [3] [4].
Mechanistic studies using radical trapping experiments confirm the involvement of perfluoroalkyl radicals (RF- ), which attack the aromatic ring followed by bromide elimination. This pathway enables direct synthesis of 2-bromo-4-(perfluoropropan-2-yl)aniline intermediates when using brominated starting materials [3].
Redox-Neutral Photoredox Pathways for Atom-Economical Synthesis
Chiral iridium complexes exemplify dual-function catalysts that merge photoredox activity with asymmetric induction. Λ-Ir2, a bis-cyclometalated iridium(III) complex, catalyzes enantioselective perfluoroalkylation of 2-acyl imidazoles through a redox-neutral mechanism [5]:
- Photoexcitation of Λ-Ir2 generates a long-lived excited state (Λ-Ir2) capable of oxidizing substrates.
- Single-electron transfer from the enolate intermediate to Λ-Ir2 produces a radical species.
- Perfluoroalkyl radical (RF- ) addition followed by radical recombination yields the functionalized product.
This strategy achieves exceptional enantioselectivity (>99% ee) while maintaining catalyst loadings as low as 2 mol% [5]. The redox-neutral nature eliminates stoichiometric oxidants/reductants, making it ideal for synthesizing stereochemically complex perfluoroalkylated anilines.
Equation 1: Redox-neutral catalytic cycle [5]$$ \text{Λ-Ir2} + h\nu \rightarrow \text{Λ-Ir2}^* $$$$ \text{Λ-Ir2}^* + \text{Enolate} \rightarrow \text{Λ-Ir2}^- + \text{Radical} $$$$ \text{Radical} + \text{RF–I} \rightarrow \text{Product} + \text{Λ-Ir2} $$








